Cilnidipine

Description

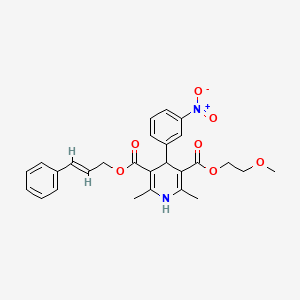

Structure

3D Structure

Propriétés

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Sympatholytic Mechanism of Cilnidipine: A Technical Guide for Researchers

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), presents a unique pharmacological profile by exhibiting antagonistic activity at both L-type and N-type voltage-dependent calcium channels.[1] This dual blockade confers a significant advantage over traditional L-type selective CCBs, primarily through its direct modulatory effects on the sympathetic nervous system. This guide provides an in-depth technical exploration of the mechanisms by which this compound exerts its sympatholytic effects, offering valuable insights for researchers and professionals in drug development. We will dissect the molecular interactions, physiological consequences, and the experimental methodologies used to validate these claims, grounding our discussion in authoritative scientific evidence.

Introduction: Beyond Vasodilation - The Dual-Action Paradigm of this compound

Conventional dihydropyridine CCBs, such as nifedipine and amlodipine, primarily target L-type calcium channels located on vascular smooth muscle cells.[2][3] Their antihypertensive effect is a direct consequence of inhibiting calcium influx, leading to vasodilation and a reduction in peripheral resistance.[3] However, this rapid vasodilation often triggers a compensatory reflex activation of the sympathetic nervous system, resulting in an undesirable increase in heart rate (reflex tachycardia).[4][5]

This compound distinguishes itself by its ability to also block N-type calcium channels.[2][6] These channels are predominantly located at presynaptic nerve terminals of the sympathetic nervous system and play a crucial role in the release of neurotransmitters, most notably norepinephrine.[3][7] By inhibiting these channels, this compound directly suppresses sympathetic nerve activity, a mechanism that not only contributes to its antihypertensive efficacy but also mitigates the reflex tachycardia commonly associated with other CCBs.[4][6] This unique dual-action mechanism positions this compound as a valuable therapeutic agent, particularly in hypertensive patients with sympathetic hyperactivity.[7][8]

Molecular Mechanism of Action: Targeting the N-Type Calcium Channel

The sympatholytic action of this compound is fundamentally linked to its interaction with the α1 subunit of the N-type (Cav2.2) voltage-gated calcium channel.

Inhibition of Norepinephrine Release

N-type calcium channels are critical for the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane of sympathetic neurons. An action potential arriving at the nerve terminal depolarizes the membrane, causing the opening of N-type calcium channels. The subsequent influx of Ca2+ triggers a cascade of events leading to the exocytosis of norepinephrine into the synaptic cleft.

This compound, at submicromolar concentrations, effectively blocks these N-type calcium channels, thereby attenuating the influx of calcium ions.[2] This reduction in intracellular calcium concentration directly inhibits the release of norepinephrine from sympathetic nerve endings.[3][4][6] Several in vitro studies have demonstrated this compound's ability to attenuate norepinephrine release from sympathetic nerve endings.[2] This direct inhibition of neurotransmitter release is the cornerstone of this compound's sympatholytic effect.

Signaling Pathway Diagram

Caption: this compound's blockade of N-type calcium channels on presynaptic sympathetic neurons.

Physiological Consequences of Sympathetic Inhibition

The inhibition of norepinephrine release by this compound translates into several clinically significant physiological effects.

Attenuation of Reflex Tachycardia

A key advantage of this compound is its ability to lower blood pressure without causing a significant increase in heart rate.[4][9][10] By suppressing the sympathetic outflow that would normally be triggered by vasodilation, this compound prevents the reflex tachycardia often seen with other dihydropyridine CCBs.[4] This makes it a more suitable option for patients who may be intolerant to increases in heart rate.

Improvement in Baroreflex Sensitivity

Studies have shown that treatment with this compound can improve baroreflex sensitivity.[11] The baroreflex is a crucial homeostatic mechanism that regulates blood pressure on a beat-to-beat basis. Impaired baroreflex sensitivity is associated with increased cardiovascular risk. By modulating sympathetic activity, this compound may help restore a more balanced autonomic control of blood pressure.[11]

Reduction in Heart Rate Variability

Clinical investigations have utilized heart rate variability (HRV) as a non-invasive tool to assess autonomic function. The low-frequency (LF) component of HRV is often considered a marker of sympathetic activity. Treatment with this compound has been shown to decrease the LF component of systolic blood pressure variability, indicating a reduction in sympathetic nerve activity.[11]

Clinical Data Summary

| Clinical Parameter | Effect of this compound | Supporting Evidence |

| Blood Pressure | Significant reduction in systolic and diastolic BP | [8][12][13] |

| Heart Rate | No significant increase; may decrease in some cases | [4][9][10] |

| Plasma Norepinephrine | Reduced levels, particularly in response to stress | [12][14] |

| Baroreflex Sensitivity | Improved in hypertensive patients | [11] |

| Heart Rate Variability | Decrease in low-frequency component | [11] |

Experimental Protocols for Assessing Sympatholytic Activity

Validating the sympatholytic effects of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Measurement of Norepinephrine Release from Sympathetic Neurons

This protocol allows for the direct measurement of neurotransmitter release from cultured sympathetic neurons.

Methodology:

-

Cell Culture: Isolate and culture sympathetic neurons (e.g., from superior cervical ganglia of rats).

-

Radiolabeling: Incubate the cultured neurons with [3H]-norepinephrine to allow for its uptake into synaptic vesicles.

-

Depolarization: Stimulate the neurons with a depolarizing agent (e.g., high potassium solution or electrical field stimulation) to induce norepinephrine release.

-

Treatment: Pre-incubate a subset of the cultured neurons with varying concentrations of this compound before depolarization.

-

Quantification: Collect the supernatant and measure the amount of released [3H]-norepinephrine using liquid scintillation counting.

-

Analysis: Compare the amount of norepinephrine released from this compound-treated cells to that of untreated control cells.

Causality: A dose-dependent decrease in [3H]-norepinephrine release in the presence of this compound provides direct evidence of its inhibitory effect on sympathetic nerve terminals.[12]

In Vivo Assessment of Sympathetic Nerve Activity in Animal Models

This protocol assesses the physiological consequences of this compound's sympatholytic action in a whole-organism context.

Methodology:

-

Animal Model: Utilize spontaneously hypertensive rats (SHRs) or other suitable models of hypertension.

-

Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate. For direct measurement of sympathetic nerve activity, implant electrodes around a sympathetic nerve (e.g., the renal sympathetic nerve).

-

Drug Administration: Administer this compound (and a vehicle control) to the animals.

-

Data Acquisition: Record blood pressure, heart rate, and sympathetic nerve activity (SNA) before and after drug administration.

-

Stress Testing: Subject the animals to a stressor known to increase sympathetic activity (e.g., a cold pressor test) and measure the response in the presence and absence of this compound.[12][13]

-

Analysis: Analyze the changes in hemodynamic parameters and SNA.

Causality: A significant reduction in baseline SNA and a blunted response to stressors in the this compound-treated group would confirm its sympatholytic effects in vivo.[12]

Experimental Workflow Diagram

Caption: A dual-pronged approach to validating the sympatholytic action of this compound.

Conclusion and Future Directions

This compound's unique mechanism of action, characterized by its dual blockade of L-type and N-type calcium channels, offers a distinct advantage in the management of hypertension.[3][4] Its ability to directly suppress sympathetic nervous system activity not only contributes to its antihypertensive efficacy but also mitigates the undesirable side effect of reflex tachycardia.[4][6] The experimental evidence, from in vitro neurotransmitter release assays to in vivo hemodynamic and nerve activity recordings, strongly supports this sympatholytic mechanism.

For researchers and drug development professionals, this compound serves as a prime example of how targeting multiple, complementary pathways can lead to improved therapeutic outcomes. Future research could explore the long-term benefits of this sympatholytic action on end-organ damage associated with hypertension, such as cardiac hypertrophy and renal dysfunction. Additionally, investigating the potential of N-type calcium channel blockade in other conditions characterized by sympathetic overactivity could open new avenues for therapeutic intervention.

References

- 1. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The effects of the L/N-type calcium channel blocker (this compound) on sympathetic hyperactive morning hypertension: results from ACHIEVE-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of morning and bedtime dosing with this compound on blood pressure, heart rate, and sympathetic nervous activity in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. saspublishers.com [saspublishers.com]

- 11. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilnidipine's Dual Antagonism: A Technical Guide to L- and N-type Calcium Channel Selectivity

This in-depth technical guide provides a comprehensive exploration of cilnidipine's unique pharmacological profile, specifically its dual blockade of L-type and N-type voltage-gated calcium channels. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, experimental methodologies for characterization, and the profound clinical implications of this dual antagonism.

The Landscape of Voltage-Gated Calcium Channels: L- and N-type Subclasses

Voltage-gated calcium channels (VGCCs) are pivotal mediators of calcium influx in response to membrane depolarization, thereby triggering a multitude of physiological processes. Among the various subclasses, the L-type (Long-lasting) and N-type (Neuronal) channels are of significant pharmacological interest.

-

L-type Calcium Channels (Ca_v_1 family): Predominantly located in the smooth muscle cells of blood vessels and the myocardium, L-type channels are the primary targets for traditional dihydropyridine calcium channel blockers (CCBs) used in the management of hypertension.[1] Their activation leads to a sustained influx of calcium, resulting in vasoconstriction and increased cardiac contractility.[2]

-

N-type Calcium Channels (Ca_v_2.2 family): Primarily found in the nervous system, particularly at presynaptic nerve terminals, N-type channels are instrumental in the release of neurotransmitters like norepinephrine.[3] The influx of calcium through these channels facilitates the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter exocytosis.

The distinct localization and function of these channel subtypes present a unique opportunity for targeted therapeutic intervention.

This compound: A Fourth-Generation Calcium Channel Blocker with a Dual-Action Mechanism

This compound distinguishes itself from conventional dihydropyridine CCBs by exhibiting potent inhibitory action on both L-type and N-type voltage-dependent calcium channels.[4][5] This dual blockade is the cornerstone of its unique therapeutic profile.

The primary antihypertensive effect of this compound is mediated through the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.[1] However, its concurrent inhibition of N-type calcium channels in sympathetic nerve terminals curtails the release of norepinephrine.[6] This sympatholytic action offers several clinical advantages, including a reduction in the reflex tachycardia often associated with other dihydropyridine CCBs and potential organ-protective effects.[7]

Signaling Pathways and this compound's Points of Intervention

Figure 1: Mechanism of this compound's dual blockade.

Quantifying Selectivity: A Comparative Analysis of Inhibitory Potency

The inhibitory potency of a calcium channel blocker is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the channel's activity. The selectivity of this compound for L-type versus N-type channels can be appreciated by comparing their respective IC50 values. It is important to note that reported IC50 values can vary depending on the experimental conditions, such as the cell type used and the specific electrophysiological parameters.[3]

| Drug | Target Channel(s) | Experimental Model | IC50 |

| This compound | L-type & N-type | Rat Aortic A7r5 Cells (L-type) | 10 nM[8] |

| Rat Dorsal Root Ganglion Neurons (N-type) | 200 nM[8] | ||

| 51.2 nM (N-type)[3] | |||

| Amlodipine | L-type & N-type | Depolarized Rat Aorta (L-type) | 1.9 nM[8] |

| Oocytes (L-type, expressed) | 2.4 µM[8] | ||

| Oocytes (N-type, expressed) | 5.8 µM[8] | ||

| Nifedipine | L-type | Cardiac Myocytes | 0.2 µM[8] |

| Cerebral Artery Myocytes (in 2 mM [Ca²⁺]o) | 3.35 nM[8] |

Experimental Protocols for Determining Calcium Channel Selectivity

The gold standard for assessing the potency and selectivity of ion channel modulators is the whole-cell patch-clamp electrophysiology technique.[1] This method allows for the direct measurement of ion currents through the channels of a single cell. For higher throughput screening, fluorescence-based assays that measure changes in intracellular calcium concentration can be employed.[9]

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the determination of the IC50 value of a test compound on a specific calcium channel subtype expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest).

Rationale for Experimental Choices:

-

Cell Line Selection: HEK293 cells are commonly used due to their robust growth, ease of transfection, and low endogenous ion channel expression, providing a clean background for studying the specific channel of interest.[8]

-

Voltage Protocol: The holding potential and depolarization steps are chosen to specifically activate the voltage-gated calcium channel being studied while minimizing the activation of other channels.

-

Solutions: The composition of the internal and external solutions is critical for isolating the calcium currents and maintaining cell health during the recording.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture HEK293 cells stably expressing the human Ca_v_1.2 (L-type) or Ca_v_2.2 (N-type) channel, along with their auxiliary β and α2δ subunits, under standard cell culture conditions (37°C, 5% CO₂).

-

Plate the cells onto glass coverslips at a density that allows for the isolation of single cells for patching.

-

-

Solutions and Reagents:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to increase the current amplitude and block potassium channels.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 Mg-ATP, 0.1 GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium channels, isolating the calcium currents.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution.

-

-

Electrophysiological Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Data Acquisition:

-

To elicit calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

-

Establish a stable baseline current in the absence of the test compound.

-

Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration before recording.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward calcium current at each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.

-

Fit the curve with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilnidipine's Dual Modality Action on Endothelial Nitric Oxide Release: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), represents a significant advancement in antihypertensive therapy due to its unique dual-action mechanism. Unlike traditional CCBs that primarily target L-type calcium channels on vascular smooth muscle, this compound simultaneously blocks both L-type and N-type calcium channels.[1][2] This guide provides a comprehensive technical overview of the multifaceted effects of this compound on endothelial nitric oxide (eNO) release, a critical pathway in vascular health. We will dissect the direct and indirect mechanisms through which this compound enhances eNO bioavailability, moving beyond its canonical role in vasodilation. The core mechanisms explored include: 1) direct stimulation of endothelial nitric oxide synthase (eNOS) through increased intracellular calcium and enhanced eNOS expression and phosphorylation[3][4][5]; and 2) indirect improvement of endothelial function via sympatholytic action stemming from its N-type calcium channel blockade.[6] This document consolidates field-proven experimental protocols, quantitative data, and mechanistic pathways to serve as an in-depth resource for researchers and drug development professionals in cardiovascular pharmacology.

Introduction

Endothelial nitric oxide (eNO) is a pivotal signaling molecule responsible for maintaining vascular homeostasis. It governs vasodilation, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation. A reduction in eNO bioavailability, termed endothelial dysfunction, is an early and critical event in the pathogenesis of numerous cardiovascular diseases, including hypertension and atherosclerosis.[7]

Calcium channel blockers have long been a cornerstone of hypertension management, primarily by inducing vasodilation through the blockade of L-type voltage-gated Ca2+ channels in vascular smooth muscle.[2] However, the therapeutic landscape is evolving, with newer agents offering benefits beyond simple blood pressure reduction. This compound is a novel CCB that possesses a distinctive pharmacological profile by blocking both L-type and N-type calcium channels.[1][8] The N-type calcium channels are predominantly located on sympathetic nerve terminals and regulate the release of neurotransmitters like norepinephrine.[2][9]

This dual blockade not only provides effective blood pressure control but also mitigates the reflex tachycardia often associated with older dihydropyridines.[3] Crucially, emerging evidence demonstrates that this compound actively promotes the release of eNO, suggesting a more profound vascular protective effect. This guide aims to provide a detailed technical examination of the molecular and functional evidence underpinning this compound's favorable effects on the endothelial nitric oxide pathway.

Part 1: The Core Mechanism - Direct Endothelial Action

This compound's influence on the endothelium is not a passive consequence of vasodilation but an active process involving direct stimulation of the eNO synthesis machinery.

Calcium-Dependent eNOS Activation

The canonical activation of endothelial nitric oxide synthase (eNOS) is a calcium-dependent process. An increase in intracellular calcium ([Ca2+]i) in endothelial cells leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates eNOS, initiating the conversion of L-arginine to L-citrulline and nitric oxide.

While seemingly paradoxical for a calcium channel blocker, studies have demonstrated that this compound induces an extracellular Ca2+-dependent increase in endothelial [Ca2+]i.[3][10] This effect, which has a slower onset compared to traditional vasodilators, is a key initiator of its endothelium-dependent relaxation properties.[3][10] The precise endothelial channels involved are still under investigation, but this elevation in [Ca2+]i provides the initial trigger for eNOS activation. The endothelium-dependent relaxation attributed to this compound is mediated by the subsequent NO/cyclic GMP-dependent mechanism.[3]

Upregulation of eNOS Expression and Phosphorylation

Beyond acute activation, this compound promotes a sustained increase in eNO production by modulating eNOS at the transcriptional and post-translational levels. This ensures a long-term improvement in endothelial function.

Research conducted on human internal thoracic arteries has shown that this compound significantly increases the expression of eNOS mRNA.[4] Furthermore, studies in hypertensive rat models corroborate this finding, demonstrating an increase in both eNOS mRNA and protein expression in cardiovascular tissues.[5]

In addition to increasing the quantity of the enzyme, this compound also enhances its specific activity through phosphorylation. The phosphorylation of eNOS at serine residue 1177 (Ser1177) is a well-established activating modification. This compound has been shown to enhance the phosphorylation level of eNOS at Ser1177, a mechanism that contributes to its potent vasorelaxation effects.[4] This dual action—increasing both the amount and the activity of eNOS—underpins its robust effect on NO production.

Table 1: Quantitative Effects of this compound on eNOS

| Parameter | Effect of this compound | Tissue Model | Reference |

|---|---|---|---|

| eNOS mRNA Expression | ↑ 42.4% (P < .05) | Human Internal Thoracic Artery | [4] |

| eNOS Phosphorylation (Ser1177) | ↑ 37.0% (P < .05) | Human Internal Thoracic Artery | [4] |

| eNOS mRNA & Protein Expression | Significantly Higher vs. Vehicle | Left Ventricle (DOCA-salt rats) |[5] |

Part 2: The Sympatholytic Contribution - Indirect Endothelial Action

This compound's unique N-type calcium channel blockade provides an indirect but powerful mechanism for enhancing endothelial function by reducing sympathetic nervous system overactivity.

N-Type Calcium Channels and Sympathetic Neurotransmission

N-type voltage-gated calcium channels are densely located at presynaptic terminals of sympathetic neurons.[8][11] When an action potential arrives, these channels open, allowing calcium influx that triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of norepinephrine (NE) into the synaptic cleft. NE then acts on adrenergic receptors on vascular smooth muscle to cause vasoconstriction.

This compound's Inhibition of Sympathetic Outflow

By blocking these N-type calcium channels, this compound directly inhibits the release of NE from sympathetic nerve endings.[1][6] This sympatholytic effect has been demonstrated in spontaneously hypertensive rats (SHRs), where this compound, but not L-type-only blockers like nifedipine, suppressed the pressor response to sympathetic nerve stimulation.[6]

The causality is clear: chronic sympathetic overactivity is a known contributor to endothelial dysfunction. Elevated levels of NE can increase oxidative stress within the vasculature, which in turn scavenges NO and reduces its bioavailability.[7] By attenuating sympathetic nerve activity, this compound reduces a key source of vascular oxidative stress, thereby preserving the endothelial environment and enhancing the availability of eNO.[7][11] This action also explains this compound's clinical benefit of lowering blood pressure without causing reflex tachycardia.[3]

Part 3: Experimental Validation & Protocols

The claims regarding this compound's effects on eNO are validated through a series of robust ex vivo and in vitro experiments. The following section details the rationale and step-by-step methodologies for key assays.

Ex Vivo Assessment of Endothelium-Dependent Vasorelaxation

Causality Behind Experimental Choice: This functional assay is the gold standard for determining whether a drug's vasodilatory effect is mediated by the endothelium. By comparing the drug's effect on intact arterial rings versus those where the endothelium has been removed or functionally inhibited (with L-NAME), one can quantify the specific contribution of endothelium-derived factors like NO.

Protocol: Isometric Tension Measurement in Isolated Arterial Rings

-

1. Tissue Preparation:

-

Harvest arteries (e.g., porcine coronary, human internal thoracic, or rat aorta) and immediately place them in cold, oxygenated Krebs-Ringer bicarbonate solution.[3][4]

-

Carefully dissect away adherent connective tissue under a microscope.

-

Cut the artery into rings of 3-5 mm in length. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.

-

-

2. Mounting:

-

Suspend each ring between two L-shaped stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs solution, continuously gassed with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

3. Equilibration and Contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 2-5 g, depending on the vessel).

-

Induce a stable contraction by adding a high concentration of potassium chloride (e.g., 60-80 mM KCl) or an alpha-agonist like phenylephrine.

-

-

4. Experimental Procedure:

-

Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner to generate a relaxation curve.

-

In parallel experiments, pre-incubate rings for 20-30 minutes with an eNOS inhibitor (e.g., L-NAME, 100 µM) or a guanylate cyclase inhibitor (e.g., ODQ, 10 µM) before adding the contractile agent and this compound.

-

-

5. Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl or phenylephrine.

-

Compare the concentration-response curves between endothelium-intact, endothelium-denuded, and inhibitor-treated rings. A rightward shift or reduction in maximal relaxation in the denuded/inhibitor groups confirms an NO-dependent mechanism.[3]

-

Table 2: Summary of Vasorelaxation Data for this compound

| Condition | Relaxation (% of pre-contraction) | Interpretation | Reference |

|---|---|---|---|

| Endothelium-Intact | ~73.9% ± 6.4% | Total vasorelaxant effect | [4] |

| Endothelium-Denuded | ~47.7% ± 7.0% | Contribution from direct smooth muscle action | [4] |

| + eNOS Inhibitor (L-NAME) | ~48.6% ± 6.1% | Confirms the NO-dependent component of relaxation | [4] |

| + Guanylate Cyclase Inhibitor | ~41.6% ± 3.8% | Confirms the cGMP-dependent pathway downstream of NO |[4] |

Quantifying Endothelial Nitric Oxide Release

Causality Behind Experimental Choice: To directly measure the product of eNOS activity, quantitative assays are required. Because NO is a highly reactive and short-lived gas, its production is typically measured by detecting its stable oxidation products, nitrite (NO2-) and nitrate (NO3-), collectively known as NOx. Chemiluminescence is a highly sensitive and specific method for this purpose.

Protocol: Chemiluminescence Assay for NOx Measurement

-

1. Sample Collection:

-

Culture endothelial cells (e.g., HUVECs, PAECs) to confluence.

-

Replace the culture medium with a buffer (e.g., Krebs-HEPES) and incubate with this compound or vehicle control for a defined period (e.g., 60 minutes).

-

Collect the buffer (supernatant) for analysis.[12]

-

-

2. NOx Measurement:

-

Use a nitric oxide analyzer (e.g., Sievers Model 280i).

-

Inject a small volume (e.g., 20-50 µL) of the sample into a purge vessel containing a reducing agent (e.g., vanadium(III) chloride in HCl) heated to ~95°C.[13]

-

This agent reduces both nitrite and nitrate in the sample to NO gas.

-

-

3. Detection:

-

An inert carrier gas (e.g., Argon) transports the generated NO gas into a reaction chamber.

-

In the chamber, the NO reacts with machine-generated ozone (O3) to produce excited nitrogen dioxide (NO2*).

-

As NO2* decays to its ground state, it emits light (chemiluminescence) in the red and near-infrared spectrum.

-

-

4. Quantification:

Molecular Analysis of eNOS Expression and Phosphorylation

Causality Behind Experimental Choice: To validate the proposed molecular mechanisms, it is essential to quantify changes in gene expression (mRNA) and protein phosphorylation status. qRT-PCR provides sensitive and specific quantification of mRNA levels, while Western blotting allows for the detection of changes in total protein and its phosphorylated, active form.

Protocol: Western Blotting for Phospho-eNOS (Ser1177)

-

1. Protein Extraction:

-

Treat cultured endothelial cells with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Quantify total protein concentration using a BCA or Bradford assay.

-

-

2. SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

3. Immunoblotting:

-

Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eNOS at Ser1177 (p-eNOS Ser1177).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

4. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.

-

Capture the light signal using an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody for total eNOS and a loading control (e.g., β-actin or GAPDH).

-

Quantify band intensities using densitometry software and express p-eNOS as a ratio to total eNOS.[4]

-

Conclusion and Future Directions

This compound's therapeutic action extends far beyond its function as a simple vasodilator. Its unique ability to block both L-type and N-type calcium channels confers a dual mechanism for enhancing endothelial nitric oxide bioavailability. It acts directly on endothelial cells to increase eNOS expression and activity, and indirectly by mitigating the suppressive effects of sympathetic overactivity on the endothelium.[4][5][6]

This multifaceted profile provides a strong rationale for its use in hypertensive patients, particularly those with comorbidities related to endothelial dysfunction or sympathetic hyperactivity.[15] The clinical benefits, including a reduced incidence of pedal edema and potential for greater renal and vascular protection compared to L-type-only CCBs, are likely rooted in these fundamental mechanisms.[16][17]

Future research should focus on elucidating the precise intracellular signaling pathways that link this compound to eNOS upregulation and phosphorylation. Furthermore, clinical studies employing advanced techniques to measure NO bioavailability in vivo are needed to translate these mechanistic insights into definitive patient outcomes, solidifying this compound's role as a comprehensive vasoprotective agent.

References

- 1. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual actions of this compound in human internal thoracic artery: inhibition of calcium channels and enhancement of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on nitric oxide and endothelin-1 expression and extracellular signal-regulated kinase in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of this compound on vascular sympathetic neurotransmission and subsequent vasoconstriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Powerful vascular protection by combining this compound with valsartan in stroke-prone, spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jkimsu.com [jkimsu.com]

- 12. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neuroprotective Mechanisms of Cilnidipine in Ischemic Brain Injury

Foreword: Beyond Blood Pressure Control - A Paradigm Shift in Neuroprotection

For researchers and clinicians in the field of cerebrovascular disease, the management of hypertension is a cornerstone of stroke prevention. However, the therapeutic potential of antihypertensive agents may extend beyond simple blood pressure reduction. This guide delves into the intricate neuroprotective mechanisms of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, in the context of ischemic brain injury. Unlike its predecessors, which primarily target L-type calcium channels, this compound possesses a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels. This distinction is not merely a pharmacological curiosity; it forms the basis of a multifaceted neuroprotective strategy that encompasses sympatholytic effects, attenuation of excitotoxicity, and modulation of intracellular death signaling pathways. This document will provide a comprehensive, evidence-based exploration of these mechanisms, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's potential as a neuroprotective agent.

The Dual-Edged Sword: Unraveling the Significance of L/N-type Calcium Channel Blockade

The neuroprotective efficacy of this compound in ischemic brain injury is fundamentally linked to its unique ability to block both L-type and N-type voltage-gated calcium channels (VDCCs)[1][2]. This dual blockade offers a significant advantage over traditional L-type selective calcium channel blockers[3][4].

Ischemic events trigger a cascade of neurotoxic events, a key one being excessive calcium influx into neurons. While L-type calcium channels are primarily located on the cell body and dendrites, N-type calcium channels are concentrated at presynaptic nerve terminals and play a crucial role in neurotransmitter release[5].

In a rat model of focal brain ischemia, an anti-hypertensive and anti-sympathetic dose of this compound was shown to significantly reduce the size of the cerebral infarction[3][4]. In stark contrast, an equipotent hypotensive dose of nilvadipine, an L-type specific calcium channel blocker, failed to produce a similar neuroprotective effect[3][4]. This pivotal finding strongly suggests that the N-type calcium channel blocking activity of this compound is a key contributor to its neuroprotective action in the context of cerebral ischemia[3][4].

Further evidence comes from studies on retinal ischemia-reperfusion injury, where this compound dramatically reduced retinal damage[6]. This protective effect was mimicked by the selective N-type calcium channel blocker ω-conotoxin MVIIA, whereas the L-type blocker amlodipine showed no protective effects[6]. These findings underscore the critical role of N-type calcium channel blockade in mitigating ischemic neuronal injury.

The Sympatholytic Dimension: A Unique Neuroprotective Axis

Beyond direct neuronal effects, this compound's blockade of N-type calcium channels on sympathetic nerve terminals confers a powerful sympatholytic effect[2][7]. This action inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system[1].

Overactivation of the sympathetic nervous system is a known contributor to the pathophysiology of hypertension and its complications, including stroke[8]. By dampening sympathetic nerve activity, this compound not only contributes to blood pressure control but also offers a direct neuroprotective mechanism[9]. This sympatho-inhibitory effect is a distinguishing feature of this compound compared to other calcium channel blockers and is thought to contribute to its favorable clinical profile, including a reduced incidence of reflex tachycardia[7][9].

The clinical relevance of this sympatholytic action has been observed in hypertensive patients, where this compound treatment was associated with a reduction in markers of sympathetic nerve activity[9]. This unique pharmacological property may be particularly beneficial in post-stroke hypertensive patients, a population often characterized by autonomic nervous system dysfunction[10].

Downstream Molecular Mechanisms of Neuroprotection

The initial event of N-type calcium channel blockade by this compound sets in motion a cascade of downstream effects that collectively contribute to its neuroprotective profile. These include the attenuation of oxidative stress, activation of pro-survival signaling pathways, and inhibition of apoptosis.

Quenching the Fire: Attenuation of Oxidative Stress

Ischemic brain injury is characterized by a surge in reactive oxygen species (ROS), leading to significant oxidative stress and neuronal damage. This compound has been shown to directly combat this by acting as a free radical scavenger[11].

In a study utilizing neuronally differentiated PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound treatment dose-dependently reduced free radical levels and increased cell viability[11]. This antioxidant property is a crucial component of its neuroprotective arsenal. The reduction in oxidative stress likely contributes to the preservation of cellular integrity and function in the ischemic brain.

Activating Pro-Survival Pathways: The PI3K/Akt Signaling Axis

This compound actively promotes neuronal survival by enhancing the activity of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation[11].

Treatment with this compound in H₂O₂-injured nPC12 cells led to an increased expression of p85αPI3K, phosphorylated Akt (p-Akt), and phosphorylated glycogen synthase kinase-3β (pGSK-3β)[11]. The activation of this pathway is a critical countermeasure to the pro-death signals initiated by ischemic injury.

Halting the Executioner: Inhibition of Apoptotic Pathways

A crucial consequence of ischemic brain injury is the initiation of programmed cell death, or apoptosis. This compound has demonstrated a significant ability to inhibit key players in the apoptotic cascade[11].

In the same study on H₂O₂-injured nPC12 cells, this compound treatment led to a decrease in the levels of cytosolic cytochrome c, activated caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP)[11]. These are all critical markers of the intrinsic apoptotic pathway. By preventing the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, this compound effectively halts the progression towards apoptotic cell death.

Experimental Evidence and Methodologies

The neuroprotective effects of this compound have been substantiated through a variety of preclinical models. A commonly used and highly relevant model is the rat focal brain ischemia model.

Rat Focal Brain Ischemia Model

A standard method to induce focal cerebral ischemia is through middle cerebral artery occlusion (MCAO).

Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the suture is withdrawn to allow blood flow to resume.

-

Drug Administration: this compound or vehicle is administered at a predetermined dose and time point (e.g., intravenously prior to or during ischemia).

-

Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia.

-

Infarct Volume Measurement: 24-48 hours post-MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

Cellular and Molecular Assays

To elucidate the underlying molecular mechanisms, various in vitro and ex vivo assays are employed.

Table 1: Key Experimental Assays and Their Applications

| Assay | Purpose | Sample Type | Key Findings with this compound |

| Western Blotting | To quantify the expression levels of specific proteins. | Brain tissue lysates, cultured cells | Increased p-Akt, pGSK-3β; Decreased cleaved caspase-3, cleaved PARP[11]. |

| Immunohistochemistry | To visualize the localization of specific proteins within tissue sections. | Brain sections | Reduced markers of oxidative stress and apoptosis in the ischemic penumbra. |

| ROS Measurement | To quantify the levels of reactive oxygen species. | Cultured cells, brain homogenates | Dose-dependent reduction in H₂O₂-induced ROS production[11]. |

| Cell Viability Assays (e.g., MTT) | To assess the percentage of viable cells after treatment. | Cultured neuronal cells | Increased viability of cells exposed to oxidative stress[11]. |

Clinical Perspectives and Future Directions

While the preclinical evidence for this compound's neuroprotective effects is compelling, its translation to the clinical setting is an area of active investigation. Clinical studies have primarily focused on its antihypertensive efficacy and safety in patients with a history of stroke[10][12][13].

A study on post-stroke hypertensive patients showed that this compound promoted the regression of common carotid intima-media thickness, suggesting a beneficial effect on atherosclerosis, a major risk factor for stroke[12][14]. Another study comparing this compound to losartan in hypertensive patients with a history of ischemic stroke found that both drugs increased cerebral blood flow[13][15].

However, large-scale clinical trials specifically designed to evaluate the neuroprotective efficacy of this compound in acute ischemic stroke are still needed. Future research should focus on:

-

Determining the optimal therapeutic window for this compound administration following an ischemic event.

-

Investigating the long-term neurological outcomes in stroke patients treated with this compound.

-

Exploring the potential of this compound in combination with other neuroprotective agents or thrombolytic therapies.

Conclusion

This compound represents a promising therapeutic agent that transcends conventional blood pressure management. Its unique dual L/N-type calcium channel blockade, coupled with its sympatholytic, antioxidant, and anti-apoptotic properties, provides a multi-pronged approach to neuroprotection in the context of ischemic brain injury. The robust preclinical data warrants further clinical investigation to fully realize the potential of this compound in improving outcomes for patients who have suffered an ischemic stroke. This guide has aimed to provide a comprehensive overview of the intricate mechanisms at play, serving as a valuable resource for the scientific community dedicated to advancing the treatment of cerebrovascular diseases.

References

- 1. This compound, a Dual L/N-type Ca [japi.org]

- 2. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N- and L-type calcium channels blocker this compound ameliorates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histological protection by this compound, a dual L/N-type Ca(2+) channel blocker, against neurotoxicity induced by ischemia-reperfusion in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saudijournals.com [saudijournals.com]

- 9. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the anti-hypertensive effects of the L/N-type calcium channel antagonist this compound, and the L-type calcium channel antagonist amlodipine in hypertensive patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Effect on High Blood Pressure and Cerebral Perfusion in Ischemic Stroke Patients With Hypertension | Clinical Research Trial Listing [centerwatch.com]

- 14. Effects of this compound, an L/N-Type Calcium Channel Blocker, on Carotid Atherosclerosis in Japanese Post-Stroke Hypertensive Patients: Results from the CA-ATTEND Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Cilnidipine's Modulation of the Renin-Angiotensin-Aldosterone System: A Technical Guide

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), exhibits a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a particular focus on its modulatory effects on the renin-angiotensin-aldosterone system (RAAS). By synthesizing data from preclinical and clinical studies, this document elucidates the causal relationships between this compound's dual calcium channel blockade, its sympatholytic effects, and its subsequent influence on renin, angiotensin II, and aldosterone levels. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's distinct pharmacological profile and its implications for the management of hypertension and related comorbidities.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of Calcium Channels

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension and cardiovascular disease. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney, which in turn cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, sodium and water retention, and the release of aldosterone from the adrenal cortex.

Voltage-gated calcium channels are integral to the function of various cells involved in the RAAS cascade. L-type calcium channels are predominantly found in vascular smooth muscle cells, where their activation leads to vasoconstriction.[1] N-type calcium channels, on the other hand, are primarily located at presynaptic nerve terminals and play a crucial role in neurotransmitter release.[1]

The Dual L/N-Type Calcium Channel Blockade of this compound: A Unique Mechanism

This compound distinguishes itself from other dihydropyridine CCBs through its ability to block both L-type and N-type calcium channels.[2][3] While its L-type calcium channel blocking activity contributes to vasodilation and blood pressure reduction, a mechanism shared with other CCBs like amlodipine, its N-type calcium channel blockade provides an additional and significant therapeutic advantage.[2][3]

The inhibition of N-type calcium channels at sympathetic nerve endings curtails the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system (SNS).[2][4][5] This sympatholytic action is central to this compound's unique modulation of the RAAS.[2][3]

Signaling Pathway: this compound's Dual Blockade and Sympathetic Inhibition

Caption: this compound's dual blockade of L- and N-type calcium channels.

This compound's Impact on the Renin-Angiotensin-Aldosterone System

The sympatholytic effect of this compound, mediated by its N-type calcium channel blockade, directly and indirectly modulates the RAAS, leading to a more favorable neurohumoral profile compared to traditional L-type CCBs.

Attenuation of Renin Release

The release of renin from the juxtaglomerular cells is, in part, regulated by the sympathetic nervous system. By inhibiting norepinephrine release, this compound reduces the sympathetic stimulation of these cells, thereby suppressing renin secretion.[1] This is a key differentiator from L-type CCBs like amlodipine, which can cause a reflex increase in plasma renin activity (PRA) and angiotensin II levels due to their potent vasodilatory effects.[6] While some studies have shown that high doses of this compound may lead to a slight increase in PRA, this increase is significantly lower than that observed with amlodipine.[6]

Reduction of Angiotensin II Levels

By attenuating renin release, this compound consequently leads to a reduction in the production of angiotensin II.[1][7] This effect is further supported by evidence suggesting that this compound may also inhibit angiotensin-converting enzyme (ACE) activity.[7] Studies in hypertensive rats have demonstrated that this compound treatment results in significantly decreased levels of angiotensin II in both serum and urine.[1][7]

Suppression of Aldosterone Secretion

This compound has been shown to directly suppress aldosterone secretion from adrenocortical cells through its N-type calcium channel blocking actions.[8][9] This direct effect, independent of its influence on renin and angiotensin II, further contributes to its beneficial modulation of the RAAS.[8] Clinical studies have consistently demonstrated that this compound treatment leads to a significant decrease in plasma aldosterone levels.[8][10][11][12]

RAAS Modulation Pathway

References

- 1. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Promise of this compound in Hypertension with Comorbidities: National Consensus Statement [japi.org]

- 4. Inhibitory effect of this compound on vascular sympathetic neurotransmission and subsequent vasoconstriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the cardioprotective and renoprotective effects of the L/N-type calcium channel blocker, this compound, in adriamycin-treated spontaneously-hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pieronline.jp [pieronline.jp]

- 9. Additive effects of this compound, an L-/N-type calcium channel blocker, and an angiotensin II receptor blocker on reducing cardiorenal damage in Otsuka Long-Evans Tokushima Fatty rats with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L/N-type calcium channel blocker this compound reduces plasma aldosterone, albuminuria, and urinary liver-type fatty acid binding protein in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond L-type Blockade - The Unique Profile of Cilnidipine

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Cilnidipine

This compound is a fourth-generation dihydropyridine calcium channel blocker (CCB) that distinguishes itself from its predecessors through a unique dual-blocking mechanism.[1][2] It inhibits not only the L-type voltage-gated calcium channels in vascular smooth muscle, the primary target for traditional CCBs, but also N-type calcium channels located at sympathetic nerve terminals.[1][3][4] This dual action results in vasodilation to lower blood pressure while simultaneously suppressing the reflex tachycardia and plasma catecholamine surges often associated with other CCBs.[3][5] This sympatholytic effect is a key area of interest, suggesting potential benefits in managing complex hypertension and related cardiovascular disorders.[1][4]

However, the therapeutic efficacy of any drug is intrinsically linked to its pharmacokinetic and metabolic profile. This compound, despite its promising pharmacodynamics, presents a challenging pharmacokinetic profile characterized by low oral bioavailability.[6][7] This is primarily attributed to its poor aqueous solubility and significant first-pass metabolism.[8][9] Understanding the intricate details of its absorption, distribution, metabolism, and excretion (ADME) is therefore paramount for drug development professionals seeking to optimize its delivery and clinical utility. This guide provides a comprehensive technical overview of the preclinical data that defines the pharmacokinetic journey of this compound, offering field-proven insights into the experimental methodologies used for its characterization.

Part 1: Absorption - The Bioavailability Challenge

This compound exhibits rapid absorption following oral administration, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 2 hours in preclinical and clinical settings.[6][7][10] Despite this rapid uptake, its systemic bioavailability is markedly low, estimated to be around 13%.[6][7]

This discrepancy is a direct consequence of its physicochemical properties and extensive presystemic elimination. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability but low aqueous solubility.[11] This poor solubility is a rate-limiting step for dissolution in the gastrointestinal tract, thereby limiting the amount of drug available for absorption. Furthermore, the absorbed fraction is subject to extensive first-pass metabolism in the gut wall and liver, a topic explored in detail in the Metabolism section of this guide.

The causality behind this low bioavailability has driven significant research into novel formulation strategies. Preclinical studies have shown that innovative formulations, such as polymeric nanoparticles and solid lipid nanoparticles, can enhance oral bioavailability by 2.5 to 3-fold by improving the drug's dissolution rate and potentially reducing gut wall metabolism.[6][8]

Part 2: Distribution - High Tissue Affinity and Protein Binding

Once in systemic circulation, this compound demonstrates a high affinity for plasma proteins, with a binding rate of approximately 98%.[3][7] This extensive binding limits the concentration of free, pharmacologically active drug but contributes to its prolonged duration of action despite a relatively short half-life.[3][12]

Like other dihydropyridines, this compound has a large volume of distribution, indicating significant penetration into tissues.[6][7] Preclinical studies have shown that the drug distributes preferentially to the liver and kidneys, the primary organs of metabolism and excretion.[6][7] Importantly, repeated oral administration does not lead to significant tissue accumulation.[6][7]

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Species | Value | Source(s) |

| Tmax (Time to Peak Concentration) | Rat | ~2.0 hours | [13][14] |

| Cmax (Peak Concentration) | Rat (1 mg/kg) | 338 ± 13.85 ng/mL | [9] |

| AUC (Area Under the Curve) | Rat (1 mg/kg) | 1117.84 ± 54.90 ng·h/mL | [9] |

| Half-life (t½) | Rat (1 mg/kg) | 1.08 ± 0.21 hours | [9] |

| Oral Bioavailability | N/A | ~13% | [6][7] |

| Protein Binding | N/A | ~98% | [3][7] |

Note: Values can vary based on dosage, formulation, and specific study conditions.

Part 3: Metabolism - The Central Role of CYP3A4

The metabolism of this compound is both rapid and extensive, serving as the primary driver of its clearance and low bioavailability. The liver is the principal site of metabolism, with studies using liver microsomes confirming its role.[6][7] The key enzymatic process is the dehydrogenation of the dihydropyridine ring, a common metabolic pathway for this class of drugs.[15][16][17]

Key Metabolic Pathways and Metabolites

In vitro studies using human liver microsomes have identified three primary metabolites.[15][16][17][18]

-

M1: The dehydrogenated metabolite of the dihydropyridine ring. This is the principal metabolic transformation.

-

M2: A demethylation metabolite from the lateral chain.

-

M3: A metabolite formed through both dehydrogenation and demethylation.

The dehydrogenation pathway (formation of M1) is crucial for the elimination of this compound.[15][16][17]

Caption: Proposed metabolic pathway of this compound in human liver microsomes.

Identifying the Responsible Enzyme: An Experimental Approach

A cornerstone of preclinical metabolism studies is identifying the specific cytochrome P450 (CYP450) isoforms responsible for a drug's metabolism. This is critical for predicting potential drug-drug interactions (DDIs). The experimental design for this is a self-validating system that relies on selective chemical inhibition.

The protocol involves incubating the parent drug (this compound) with human liver microsomes—which contain a full complement of CYP enzymes—in the presence and absence of known selective inhibitors for major CYP isoforms. By observing which inhibitor prevents the formation of the primary metabolite, one can deduce the responsible enzyme.

For this compound, studies have shown that ketoconazole, a potent and selective inhibitor of CYP3A, competitively inhibits the dehydrogenation of the dihydropyridine ring.[15][16][17] In contrast, inhibitors for other major isoforms (e.g., sulfaphenazole for CYP2C9, quinidine for CYP2D6) have little to no effect.[15][17] This provides conclusive evidence that CYP3A4 is the major human CYP isoform involved in the metabolism of this compound .[15][16][17][18] This finding is critical, as it implies that co-administration of this compound with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) could significantly alter its plasma concentrations, leading to potential toxicity or loss of efficacy.[5]

Caption: Experimental workflow for identifying CYP450 isoforms in drug metabolism.

Part 4: Excretion - The Fecal Route Dominates

Following extensive metabolism, the metabolites of this compound are eliminated from the body primarily through the feces. Preclinical and clinical data indicate that approximately 80% of an administered dose is excreted via the fecal route, while the remaining 20% is eliminated in the urine.[5][6][7][11] This excretion profile is consistent with a highly metabolized, lipophilic compound whose metabolites are cleared through biliary excretion into the gut.

Part 5: Methodologies in Preclinical Assessment

The characterization of this compound's ADME profile relies on a suite of robust in vivo and in vitro experimental models coupled with sensitive analytical techniques.

In Vivo Pharmacokinetic Protocol (Rat Model)

The objective of an in vivo PK study is to determine the drug's concentration-time profile in a living system, from which key parameters like Cmax, Tmax, and AUC are derived.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[13][14] Animals are housed under standard conditions and fasted overnight prior to dosing to ensure gastric emptying.

-

Dosing: this compound (e.g., as a suspension or in a nanocrystal formulation) is administered orally via gavage at a specific dose (e.g., 1 mg/kg).[9][13]

-

Blood Sampling: Serial blood samples (~0.5 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13] Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.

-